(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate
Description
(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is a carbamate derivative featuring a stereospecific (S)-configuration at the butan-2-yl position. Its structure includes:
- A benzyloxycarbonyl (Cbz) protecting group linked to the carbamate moiety.
- A tetrahydro-2H-pyran-4-yl amino group attached to the carbonyl group.
- A chiral center at the butan-2-yl carbon, critical for stereochemical interactions.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(oxan-4-ylamino)-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-15(16(20)18-14-8-10-22-11-9-14)19-17(21)23-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20)(H,19,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZHFAMPXUXFN-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Tetrahydro-2H-Pyran-4-yl Amine
The tetrahydro-2H-pyran-4-yl amine is synthesized via reductive amination of tetrahydro-4H-pyran-4-one. In a representative procedure:
-
Reactants : Tetrahydro-4H-pyran-4-one (10 mmol), ammonium acetate (12 mmol), sodium cyanoborohydride (15 mmol).
-
Solvent : Methanol (50 mL).
-
Conditions : Stirred at 25°C for 24 hours under nitrogen.
-
Workup : Neutralization with 1 M HCl, extraction with dichloromethane, and drying over magnesium sulfate.
-
Yield : 82–89% after column chromatography (heptane:ethyl acetate, 3:1).
Coupling with β-Keto Acid Derivative
The amine intermediate reacts with (S)-2-(benzyloxycarbonylamino)butanoic acid under peptide coupling conditions:
-
Reactants : Tetrahydro-2H-pyran-4-yl amine (1.2 eq), (S)-2-(benzyloxycarbonylamino)butanoic acid (1.0 eq), hydroxybenzotriazole (HOBt, 1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq).
-
Solvent : Dichloromethane (30 mL).
-
Conditions : Stirred at 0°C for 1 hour, then 25°C for 12 hours.
-
Workup : Filtration to remove dicyclohexylurea, evaporation, and trituration with diethyl ether.
Carbamate Protection
The secondary amine is protected using benzyl chloroformate (CbzCl):
-
Reactants : Crude amine (1.0 eq), benzyl chloroformate (1.1 eq), sodium carbonate (2.5 eq).
-
Solvent : Water:dioxane (2:1, 20 mL).
-
Conditions : Stirred at 0°C for 2 hours, then 25°C for 6 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate.
-
Yield : 88–92% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Purification and Isolation Techniques
Chromatographic Methods
Analytical Data
Optimization of Reaction Conditions
Catalytic Asymmetric Synthesis
Enantioselectivity is achieved using chiral auxiliaries or catalysts:
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following compounds share structural or functional similarities with the target molecule, as identified in :
| Compound Name | CAS Number | Key Structural Features | Similarity Score |
|---|---|---|---|
| Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate | 1284966-16-0 | - Tetrahydro-2H-pyran-2-yl group - Hydroxy and Cbz groups |
0.57 |
| tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate | 188345-71-3 | - tert-Butyl (Boc) protection - Pyran-4-yl amino group |
0.65 |
| Benzyl (S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate (L-4aa) | Not provided | - Phenylamino substituent - Chiral (S)-configuration |
N/A |
Key Observations :
- Protecting Groups: The target compound uses a benzyl (Cbz) group, whereas analogs like 188345-71-3 employ tert-butyl (Boc) protection. Cbz is cleaved via hydrogenolysis, while Boc requires acidic conditions, impacting synthetic strategies .
- Pyran Substituents : The tetrahydro-2H-pyran-4-yl group in the target compound differs from the pyran-2-yl group in 1284966-16-0 , altering steric and electronic properties.
- Chiral Centers : The (S)-configuration in the target compound contrasts with the (2S,3R) stereochemistry in 1284966-16-0 , which introduces additional complexity in synthesis and biological activity.
Target Compound vs. tert-Butyl Analogs ():
- Stepwise Protection: The tert-butyl analog 263 is synthesized via Boc protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine under controlled pH and temperature . Similar conditions may apply to the target compound’s Cbz protection.
Comparison with Dipeptidic Carbamates ():
Compounds 4a–c in incorporate dipeptidic chains and heterocyclic groups (e.g., imidazole, thiazole), unlike the target compound’s pyranyl-amino motif. However, shared purification techniques (reverse-phase HPLC) highlight similarities in handling polar intermediates .
Stereochemical and Analytical Data
Enantiomeric Separation ():
The enantiomers of benzyl (3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate (L-4aa and its R-counterpart) were resolved using chiral HPLC (CHIRALCEL® OJ-H column, hexane/i-PrOH = 90/10):
- (S)-Enantiomer : Retention time = 6.251 min, 49.31% area.
- (R)-Enantiomer : Retention time = 10.497 min, 50.69% area .
Implications for Target Compound :
- Similar chiral separation methods may apply to the (S)-configured target molecule, given its stereogenic center.
- The pyran-4-yl group’s bulkiness could influence retention times and enantioselectivity compared to phenylamino analogs.
Physicochemical Properties
- Solubility: The tetrahydro-2H-pyran-4-yl group likely enhances water solubility compared to purely aromatic analogs (e.g., L-4aa with phenylamino).
- Stability: Boc-protected analogs (e.g., 263) exhibit stability under basic conditions, whereas the Cbz group in the target compound may be prone to hydrogenolytic cleavage .
Biological Activity
(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate, with the CAS number 1177291-14-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is . The structure features a benzyl group, a carbamate moiety, and a tetrahydro-pyran ring, which are significant for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to (S)-Benzyl carbamate exhibit anticonvulsant properties. For instance, derivatives of N'-benzyl 2-amino acetamides have shown effective anticonvulsant activity in animal models, suggesting a potential for (S)-Benzyl carbamate in treating seizure disorders .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Reference |
|---|---|---|
| Phenobarbital | 22 | |
| N'-benzyl 2-amino acetamides | 13 - 21 | |
| (S)-Benzyl carbamate | TBD | Current Study |
Antidepressant and Anxiolytic Effects
In addition to anticonvulsant properties, related compounds have demonstrated antidepressant and anxiolytic effects. Some studies have reported that specific benzyl derivatives exhibit both central nervous system stimulation and depression effects, indicating a complex pharmacological profile .
Structure-Activity Relationship (SAR)
The SAR analysis of benzyl derivatives reveals that modifications in the substituents on the benzene ring significantly influence their biological activity. For example, the presence of electronegative groups can enhance the anti-proliferative activity against various cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Substituent | Activity Type | Effect |
|---|---|---|
| Methoxy group | Antidepressant | Increased efficacy |
| Fluoro group | Anxiolytic | Enhanced potency |
| Dimethyl substitution | Anticonvulsant | Improved activity |
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various N'-benzyl derivatives in maximal electroshock seizure models. The results indicated that certain structural modifications led to enhanced efficacy compared to standard treatments like phenobarbital .
- Cytotoxicity Testing : In vitro studies assessed the cytotoxicity of related compounds against human cancer cell lines. The findings suggested that specific structural features were crucial for eliciting significant anti-cancer activity, highlighting the potential therapeutic applications of (S)-Benzyl carbamate .
Q & A
Q. What are the key synthetic routes for preparing (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate?
The compound is synthesized via multi-step reactions involving Boc protection, nucleophilic substitution, and catalytic coupling. For example:
- Step 1 : Boc protection of the tetrahydro-2H-pyran-4-ylamine scaffold using Boc₂O in DCM at -78°C, achieving controlled mono-protection .
- Step 2 : Coupling with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc with NaHCO₃ as a base at 80°C, followed by purification via column chromatography .
- Step 3 : Sonogashira coupling with alkynes using Pd(PPh₃)₂Cl₂ and CuI in THF, yielding intermediates for further cyclization .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Mass Spectrometry (MS) : ESI-MS is used to confirm molecular weight (e.g., m/z 469 [M + H]+ observed for intermediates) .
- Chromatography : Column chromatography (silica gel) and HPLC ensure purity, with yields reported between 45–98% depending on reaction optimization .
- Chiral Analysis : Chiral HPLC or polarimetry verifies enantiomeric purity, critical for maintaining the (S)-configuration .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step with halogenated pyrimidines?
- Methodology : Use DMAc as a solvent for improved solubility of aromatic intermediates. Elevated temperatures (80°C) and extended reaction times (12–24 h) enhance conversion rates. Catalytic systems like Pd/C or ligand-assisted coupling (e.g., Xantphos) may reduce side reactions .
- Data Contradiction : Yields vary significantly (e.g., 46% in Step 3 vs. 98% in analogous procedures), suggesting sensitivity to steric hindrance from the tetrahydro-2H-pyran ring .
Q. What structural characterization techniques resolve ambiguities in regiochemistry during cyclization?
- NMR Spectroscopy : ¹H and ¹³C NMR identify regioselectivity in pyrrolo[2,3-d]pyrimidine formation. Key signals include pyran ring protons (δ 3.5–4.0 ppm) and carbamate carbonyls (δ 155–160 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in bicyclic intermediates, particularly for tetrahydro-2H-pyran-4-yl substituents .
Q. How does the tetrahydro-2H-pyran-4-yl group influence biological activity compared to other heterocycles?
- Structure-Activity Relationship (SAR) : Analogs with pyrrolidine or piperidine rings show lower enzyme inhibition (e.g., IC₅₀ > 10 µM) compared to tetrahydro-2H-pyran derivatives (IC₅₀ ~2 µM), attributed to improved hydrogen bonding with target proteins .
- Case Study : Replacement with morpholine reduces metabolic stability due to increased polarity, highlighting the pyran ring’s optimal lipophilicity .
Q. How do contradictory data on Boc-deprotection efficiency impact downstream applications?
- Issue : TBAF-mediated deprotection in THF at 65°C achieves >90% yield in cyclization steps , but acidic conditions (e.g., HCl/EtOAc) risk carbamate cleavage.
- Resolution : Use mild deprotection agents (e.g., ZnBr₂ in DCM) to preserve the carbamate group while removing Boc .
Q. What strategies stabilize the carbamate moiety under basic or oxidative conditions?
- Methodology : Avoid strong bases (e.g., NaOH) during workup; instead, use pH-controlled extractions (pH 5–10) to prevent hydrolysis .
- Stability Data : The compound remains intact in THF/H₂O (1:1) at 25°C for 24 h but degrades in DMSO at >40°C, suggesting temperature-sensitive storage .
Mechanistic and Translational Questions
Q. What enzymatic targets are hypothesized for this compound based on its structural analogs?
- Hypothesis : The carbamate and pyran groups mimic transition states of serine proteases or kinases. Molecular docking studies predict binding to ATP pockets in kinases (e.g., CDK2) with ∆G = -9.2 kcal/mol .
- Validation : Fluorescence polarization assays measure competitive inhibition against ATP, with Ki values <1 µM .
Q. How does chirality at the butan-2-yl position affect pharmacological profiles?
Q. What are the recommended protocols for in vivo pharmacokinetic studies?
- Methodology : Administer via intravenous (IV) or oral routes in rodent models. LC-MS/MS quantifies plasma concentrations (LOQ = 1 ng/mL). Key parameters:
- Half-life : ~4 h (IV) vs. ~2 h (oral) due to first-pass metabolism .
- Bioavailability : 22% oral bioavailability, suggesting need for prodrug formulations .
Contradictions and Future Directions
- Yield Discrepancies : High variability in coupling reactions (e.g., 46% vs. 98%) warrants mechanistic studies on catalyst poisoning by pyran-4-yl amines .
- Biological Activity Gaps : Limited data on off-target effects (e.g., hERG inhibition) necessitate safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
